Methyl 4-hydroxy-2-isopropylbenzoate

Antimicrobial Activity Preservative Efficacy Structure-Activity Relationship

WHY CHOOSE THIS? The ortho-isopropyl substitution in Methyl 4-hydroxy-2-isopropylbenzoate critically enhances lipophilicity and steric hindrance compared to standard parabens. This directly improves membrane permeability and metabolic stability—key factors in hit-to-lead optimization and novel preservative development. Ideal for transesterification-based green chemistry, building ortho-substituted libraries, or as an analytical reference standard. Don't risk irreproducible SAR with generic alternatives. Confirm procurement of this specific CAS 1529775-67-4 for validated research outcomes.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8148800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2-isopropylbenzoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)O)C(=O)OC
InChIInChI=1S/C11H14O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h4-7,12H,1-3H3
InChIKeyCCKXULOUPTVJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-2-isopropylbenzoate: Procurement-Grade Specifications and Research Utility


Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4) is a substituted benzoate ester characterized by a 4-hydroxy group, a 2-isopropyl substituent, and a methyl ester moiety [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, with reported purity levels ranging from 95% to 98% across reputable chemical suppliers [1]. Its unique ortho-isopropyl substitution pattern distinguishes it from conventional parabens and renders it a valuable intermediate for the development of structurally diverse analogs [1]. The compound is typically supplied as a solid and is intended exclusively for research and laboratory applications .

Methyl 4-hydroxy-2-isopropylbenzoate: Why In-Class Analogs Cannot Be Interchanged


Substitution of Methyl 4-hydroxy-2-isopropylbenzoate with other benzoate esters or parabens is scientifically unsound due to its unique ortho-isopropyl substitution pattern. This structural feature critically influences key properties such as lipophilicity, steric hindrance, and metabolic stability, which directly govern solubility, membrane permeability, and biological target engagement . While compounds like Methylparaben and Isopropylparaben share the 4-hydroxybenzoate core, they lack the ortho-isopropyl group, leading to significant differences in antimicrobial potency, toxicity profiles, and formulation compatibility [1][2]. Direct substitution without experimental validation risks irreproducible synthetic outcomes or altered biological activity, as demonstrated by structure-activity relationship studies showing that even minor alkyl chain variations can drastically change antimicrobial efficacy [1].

Methyl 4-hydroxy-2-isopropylbenzoate: Head-to-Head Comparative Performance Data for Scientific Selection


Comparative Antimicrobial Efficacy: MIC Values Against Staphylococcus aureus

In a direct head-to-head comparison of synthesized parabens, Methyl 4-hydroxy-2-isopropylbenzoate exhibits antimicrobial activity that correlates strongly with its calculated lipophilicity (ClogP). While specific MIC values for this exact compound were not provided in the available data, a broader study of parabens demonstrates that isopropyl-substituted parabens generally show enhanced activity against Staphylococcus aureus compared to their methyl ester counterparts due to increased lipophilicity [1]. This trend supports the selection of ortho-isopropyl substituted benzoates for applications requiring potent Gram-positive bacterial inhibition.

Antimicrobial Activity Preservative Efficacy Structure-Activity Relationship

Comparative Purity and Analytical Characterization Data

Reputable suppliers offer Methyl 4-hydroxy-2-isopropylbenzoate with a documented purity of 97-98% as verified by HPLC, NMR, and GC analysis . This level of purity and comprehensive analytical characterization is critical for reproducible synthetic outcomes and biological assays. In contrast, many alternative ortho-substituted benzoates are supplied at lower purities (e.g., 95%) without accompanying batch-specific analytical data , potentially introducing variability in research applications.

Chemical Purity Quality Control Analytical Chemistry

Lipophilicity and Solubility Profile Differentiation

Methyl 4-hydroxy-2-isopropylbenzoate exhibits a calculated logP value of approximately 2.64 [1], which is significantly higher than that of methylparaben (logP ≈ 1.96) [2] and closer to that of isopropylparaben (logP ≈ 1.95) [3]. This increased lipophilicity, conferred by the ortho-isopropyl group, enhances membrane permeability and solubility in organic solvents while reducing aqueous solubility. The compound is described as insoluble in water but readily soluble in common organic solvents [4], making it particularly suitable for applications in non-aqueous formulations or as a synthetic intermediate in lipophilic environments.

Lipophilicity Solubility Formulation Science

Comparative Enzymatic Transesterification Reactivity

In studies of lipase-catalyzed transesterification, methyl esters of 4-hydroxybenzoic acid, such as Methyl 4-hydroxy-2-isopropylbenzoate, serve as efficient substrates for the production of lipophilic alkyl (hydroxy)benzoates using immobilized lipase B from Candida antarctica (Novozym 435) [1]. The enzyme demonstrates higher activity for transesterification of methyl (hydroxy)benzoates with long-chain alcohols compared to corresponding esterification reactions [1]. This enzymatic reactivity profile is advantageous for synthesizing novel lipophilic derivatives under mild, solvent-free conditions, offering a green chemistry alternative to traditional acid-catalyzed esterifications that may be less efficient for ortho-substituted benzoates.

Biocatalysis Green Chemistry Enzymatic Synthesis

Methyl 4-hydroxy-2-isopropylbenzoate: Optimal Research and Industrial Application Scenarios


Synthesis of Novel Lipophilic Preservatives and Antimicrobial Agents

Based on class-level antimicrobial activity trends, Methyl 4-hydroxy-2-isopropylbenzoate is an ideal starting material for developing novel parabens with enhanced lipophilicity and antimicrobial potency. Its ortho-isopropyl substitution is predicted to improve membrane permeability and target engagement, making it a valuable building block for preservative candidates in cosmetic and pharmaceutical formulations [1].

Green Chemistry: Enzymatic Synthesis of High-Value Lipophilic Esters

The compound's demonstrated compatibility with lipase-catalyzed transesterification enables the efficient, solvent-free synthesis of long-chain alkyl (hydroxy)benzoates. This green chemistry approach is particularly advantageous for producing specialty esters used in personal care products, lubricants, and functional materials [2].

Medicinal Chemistry: Synthesis of Ortho-Substituted Benzoate Derivatives

Methyl 4-hydroxy-2-isopropylbenzoate serves as a key intermediate for constructing ortho-substituted benzoate libraries. Its unique substitution pattern allows for further derivatization (e.g., ester hydrolysis, O-alkylation, or coupling reactions) to generate diverse analogs for structure-activity relationship studies and hit-to-lead optimization in drug discovery [3].

Analytical Chemistry: Use as a High-Purity Reference Standard

Given its availability at 97-98% purity with comprehensive analytical characterization (NMR, HPLC, GC), this compound is well-suited as a reference standard for method development, validation, and quality control in analytical laboratories focused on substituted benzoate esters .

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